2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Description
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C18H15ClFNO2S and its molecular weight is 363.83. The purity is usually 95%.
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Scientific Research Applications
Thrombin Inhibition
Compounds with the 2-(2-chloro-6-fluorophenyl)acetamide moiety have been identified as potent thrombin inhibitors, demonstrating significant affinity towards thrombin, a key enzyme in the blood coagulation process. The study by Lee et al. (2007) highlights derivatives of this group exhibiting high inhibitory potency, which could have implications for the development of anticoagulant therapies or research tools (Lee et al., 2007).
Antimicrobial Activity
The furan and thiophene moieties present in the structure are known for their potential in synthesizing compounds with antimicrobial properties. Arora et al. (2013) synthesized derivatives involving furan and thiophene structures that exhibited antimicrobial activity, suggesting that the compound could be explored for similar applications (Arora et al., 2013).
Herbicide Metabolism and Safety
Research into chloroacetamide herbicides and their metabolites, such as those conducted by Coleman et al. (2000), provides insights into the environmental and health safety aspects of chemicals with similar structures. Understanding the metabolic pathways and potential toxicological impacts of such compounds is crucial for developing safer agricultural chemicals (Coleman et al., 2000).
Electrochemical Properties and Material Science
Compounds containing furan and thiophene units are also of interest in the field of material science, particularly in the development of conductive polymers. Mo et al. (2015) investigated the polymerization of a related compound, showcasing its potential in enhancing the capacitance properties of polymers for supercapacitor applications. This suggests that the compound could be valuable in researching energy storage materials (Mo et al., 2015).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2S/c19-14-4-1-5-15(20)12(14)10-18(22)21-11-13(16-6-2-8-23-16)17-7-3-9-24-17/h1-9,13H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWZDFDTEJOIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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